Cas no 1185157-06-5 (2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester)

2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester 化学的及び物理的性質
名前と識別子
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- 2-(4'-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
- Methyl 2-(4 inverted exclamation mark -Acetyl-2-fluoro-biphenyl-4-yl)propionate-d3
- 4'-Acetyl-2-fluoro-
- A-methyl-d3-[1,1'-biphenyl]-4-acetic Acid Methyl Ester
- 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester
-
- インチ: 1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3/i1D3
- InChIKey: GSUUVAORLIYLIT-FIBGUPNXSA-N
- ほほえんだ: FC1C=C(C=CC=1C1C=CC(C(C)=O)=CC=1)C(C(=O)OC)C([2H])([2H])[2H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 43.4
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A175827-5mg |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester |
1185157-06-5 | 5mg |
$ 173.00 | 2023-04-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874641-100mg |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester |
1185157-06-5 | BR | 100mg |
4,370.00 | 2021-05-17 | |
TRC | A175827-50mg |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester |
1185157-06-5 | 50mg |
$ 1326.00 | 2023-04-19 |
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Esterに関する追加情報
Comprehensive Analysis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester (CAS No. 1185157-06-5)
The compound 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester (CAS No. 1185157-06-5) is a deuterated derivative of a biphenyl-based ester, widely recognized for its applications in pharmaceutical research, metabolic studies, and analytical chemistry. This deuterium-labeled analog is particularly valuable in isotope dilution mass spectrometry (IDMS) and drug metabolism investigations, where precise quantification and tracking of molecular pathways are critical. Its unique structure, featuring a fluoro-substituted biphenyl core and a deuterated methyl ester group, enhances its utility in high-resolution mass spectrometry and NMR spectroscopy.
In recent years, the demand for deuterated compounds like 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester has surged due to their role in precision medicine and biomarker discovery. Researchers frequently search for terms such as "deuterated drug intermediates", "stable isotope-labeled standards", and "applications of deuterium in pharmaceuticals", reflecting the growing interest in isotopic labeling techniques. This compound’s stability and compatibility with advanced analytical methods make it a preferred choice for quantitative bioanalysis and pharmacokinetic studies.
The synthesis of CAS No. 1185157-06-5 involves meticulous steps to ensure high isotopic purity, often exceeding 98% deuterium incorporation. This is crucial for minimizing interference in LC-MS/MS workflows, a common technique in clinical diagnostics and environmental monitoring. The fluoro and acetyl functional groups further contribute to its reactivity, enabling derivatization for targeted assays. Notably, its compatibility with automated sample preparation systems aligns with the industry’s shift toward high-throughput screening.
From an SEO perspective, trending queries like "deuterated standards for mass spectrometry" and "synthesis of labeled biphenyl derivatives" highlight the compound’s relevance. Its applications extend to cancer research, where deuterated probes are used to study drug metabolism in tumor models. Additionally, the rise of AI-driven drug design has increased the need for reliable isotopic standards to validate computational predictions, positioning 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester as a key tool in modern cheminformatics.
Environmental scientists also leverage this compound for trace analysis of persistent organic pollutants (POPs), as its deuterated form minimizes matrix effects in complex samples. The fluoro-biphenyl moiety is particularly resistant to degradation, making it ideal for long-term stability studies. As regulatory bodies emphasize green chemistry, the compound’s efficient synthesis and low ecological impact further bolster its adoption.
In conclusion, 2-(4’-Acetyl-2-fluoro-biphenyl-4-yl)propionic Acid-d3 Methyl Ester (CAS No. 1185157-06-5) exemplifies the intersection of isotopic labeling and functional group chemistry. Its versatility across pharmaceutical, environmental, and diagnostic applications underscores its importance in contemporary research. By addressing user queries around deuterated analogs and analytical standards, this article bridges the gap between technical specificity and broader scientific trends.
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